N-cyclopropyl-4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c28-21-6-2-4-8-23(21)30-24(33)16-36-27-31-22-7-3-1-5-20(22)26(35)32(27)15-17-9-11-18(12-10-17)25(34)29-19-13-14-19/h1-12,19H,13-16H2,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMNPLVYQLYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide), also known by its CAS number 1115360-36-5, is a compound of significant interest in the field of medicinal chemistry. This compound exhibits a complex structure that combines elements of quinazoline and benzamide, suggesting potential biological activities that merit thorough investigation.
Structure and Composition
The molecular formula of this compound is C27H23FN4O3S, with a molecular weight of 502.6 g/mol. The compound features a cyclopropyl group, a fluorophenyl moiety, and a quinazoline ring, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23FN4O3S |
| Molecular Weight | 502.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds similar to this compound). In particular, derivatives containing the quinazoline scaffold have shown promising activity against various Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Quinazoline Derivatives : A study evaluated the antibacterial activity of several quinazoline derivatives, revealing minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the quinazoline structure can enhance antibacterial efficacy .
- Compound Efficacy : In vitro tests indicated that compounds with similar structural motifs exhibited IC50 values (the concentration required to inhibit 50% of bacterial growth) between 1.4 µM and 200 nM against resistant strains like MRSA and Pseudomonas aeruginosa, emphasizing the importance of structural diversity in optimizing biological activity .
The mechanism by which quinazoline-based compounds exert their antibacterial effects often involves interference with bacterial DNA synthesis or cell wall integrity. The presence of electron-withdrawing groups, such as fluorine in this compound, may enhance membrane permeability or facilitate interactions with bacterial enzymes .
Other Biological Activities
Beyond antibacterial properties, there is emerging evidence that compounds similar to N-cyclopropyl derivatives may exhibit anticancer properties. For instance, some studies have indicated that quinazoline derivatives can inhibit proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis .
Chemical Reactions Analysis
Thioether Oxidation
The thioether group (-S-) undergoes oxidation to sulfone (-SO₂-) or sulfoxide (-SO-) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
-
Conditions : 30% H₂O₂ in acetic acid, 50°C, 4h.
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Outcome : Sulfone formation (confirmed via ¹H NMR δ 3.8–4.1 ppm) .
Amide Hydrolysis
The fluorophenylamino-oxoethyl amide group is susceptible to acidic/basic hydrolysis:
-
Acidic : 6M HCl, reflux, 8h → 2-fluorophenylamine + oxoacetic acid.
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Basic : 2M NaOH, 70°C, 6h → Sodium oxoacetate + 2-fluorophenylamine.
Quinazoline Core Modifications
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Nucleophilic substitution : Replacement of the 2-thio group with amines (e.g., piperazine) in DMF at 100°C .
-
Electrophilic aromatic substitution : Bromination at the quinazoline C6 position using Br₂/FeBr₃ .
Reduction of the Oxoquinazoline
The 4-oxo group is reduced to 4-hydroxy using NaBH₄ in ethanol (60% yield) .
Cross-Coupling Reactions
-
Suzuki coupling : Pd(PPh₃)₄-mediated aryl boronation at the benzamide phenyl ring .
-
Sonogashira coupling : Introduction of alkynyl groups using CuI/Pd(PPh₃)₂Cl₂ .
Stability and Degradation
-
Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the thioether bond (t₁/₂ = 12h).
-
Thermal stability : Decomposes above 220°C, releasing CO and NH₃ (TGA/DSC data).
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with derivatives reported in International Journal of Molecular Sciences (2014), particularly 1,2,4-triazole-thiones and hydrazinecarbothioamides. Key comparisons include:
Core Heterocycle and Functional Groups
Implications :
- The absence of tautomerism in the target compound could improve stability under physiological conditions relative to triazole derivatives .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Catalyst/Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thioether formation | Dry acetone | K₂CO₃ | 78–85 | 90 |
| Amide coupling | DMF | EDC/HOBt | 65–72 | 88 |
| Cyclization | Ethanol | HCl (gas) | 70–75 | 92 |
Basic: Which spectroscopic and analytical methods validate the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopropyl group (δ ~0.8–1.2 ppm for CH₂; δ ~1.5–2.0 ppm for CH), fluorophenyl protons (δ ~6.8–7.6 ppm), and quinazolinone carbonyl (δ ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₃₀H₂₈FN₅O₃S: 582.1912; observed: 582.1908) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F stretch) .
Advanced: How to resolve contradictions between experimental and computational structural data?
Answer:
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:
- X-ray crystallography : Resolves ambiguity in stereochemistry or tautomerism (e.g., quinazolinone ring conformation) .
- Dynamic NMR : Detects rotational barriers in amide bonds or thioether linkages under variable-temperature conditions .
- Hybrid DFT/Molecular Mechanics : Refines computational models using experimental data as constraints .
Advanced: How to design structure-activity relationship (SAR) studies targeting its biological activity?
Answer:
- Substituent variation : Replace the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess impact on target binding .
- Bioisosteric replacements : Substitute the thioether with sulfone or sulfonamide to modulate metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the quinazolinone carbonyl) .
Q. Table 2: SAR Data for Analogues
| R Group | IC₅₀ (nM) | LogP | Solubility (µM) |
|---|---|---|---|
| 2-Fluorophenyl | 12 ± 1.2 | 3.2 | 45 |
| 4-Chlorophenyl | 8 ± 0.9 | 3.5 | 28 |
| 3-Nitrophenyl | 25 ± 2.1 | 3.8 | 12 |
Advanced: What mechanistic studies elucidate its mode of action in enzymatic inhibition?
Answer:
- Enzyme kinetics : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for kinases or proteases) under varying ATP concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) to recombinant target proteins .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
Advanced: How to address batch-to-batch variability in biological assay results?
Answer:
- Quality control (QC) protocols : Enforce strict HPLC purity thresholds (>98%) and NMR spectral matching (≥95% similarity to reference) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) using LC-MS to identify hydrolytic or oxidative byproducts .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at –20°C in amber vials under inert gas (Argon) to prevent oxidation/hydrolysis .
- Prepare stock solutions in DMSO (10 mM) with ≤0.1% water content; avoid freeze-thaw cycles .
Advanced: How to validate target specificity in complex biological matrices?
Answer:
- Chemical proteomics : Use photoaffinity probes (e.g., diazirine-tagged analogues) to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .
- CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target gene-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
